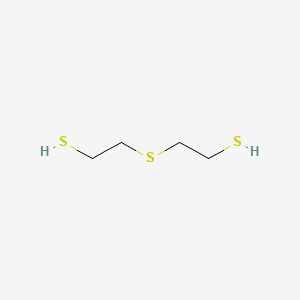![molecular formula C16H20ClN B7800858 bis[(1S)-1-phenylethyl]azanium;chloride](/img/structure/B7800858.png)
bis[(1S)-1-phenylethyl]azanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[(1S)-1-phenylethyl]azanium;chloride: is a chemical compound characterized by the presence of two (1S)-1-phenylethyl groups attached to an azanium ion, paired with a chloride ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis[(1S)-1-phenylethyl]azanium;chloride typically involves the reaction of (1S)-1-phenylethylamine with hydrochloric acid. The reaction proceeds as follows:
Starting Materials: (1S)-1-phenylethylamine and hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Procedure: (1S)-1-phenylethylamine is dissolved in an appropriate solvent, and hydrochloric acid is added dropwise with constant stirring. The mixture is then heated to facilitate the reaction, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:
Raw Material Handling: Ensuring the purity and proper storage of (1S)-1-phenylethylamine and hydrochloric acid.
Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pressure, and pH.
Product Isolation: Techniques such as crystallization or distillation to isolate and purify the final product.
化学反応の分析
Types of Reactions
Bis[(1S)-1-phenylethyl]azanium;chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions or functional groups.
Oxidation and Reduction: The phenylethyl groups can participate in oxidation or reduction reactions under appropriate conditions.
Complex Formation: The azanium ion can form complexes with metal ions or other ligands.
Common Reagents and Conditions
Substitution Reactions: Reagents such as silver nitrate or sodium hydroxide can be used to replace the chloride ion.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Formation of bis[(1S)-1-phenylethyl]azanium nitrate or hydroxide.
Oxidation: Formation of oxidized derivatives of the phenylethyl groups.
Reduction: Formation of reduced derivatives of the phenylethyl groups.
科学的研究の応用
Bis[(1S)-1-phenylethyl]azanium;chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of bis[(1S)-1-phenylethyl]azanium;chloride involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The azanium ion can form electrostatic interactions or hydrogen bonds with negatively charged sites on target molecules, while the phenylethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Bis[(1R)-1-phenylethyl]azanium;chloride: Similar structure but with the (1R)-enantiomer of phenylethylamine.
N,N-Dimethylphenylethylamine: A related compound with different substituents on the nitrogen atom.
Phenylethylamine: The parent compound without the azanium ion.
Uniqueness
Bis[(1S)-1-phenylethyl]azanium;chloride is unique due to its specific stereochemistry and the presence of the azanium ion. This configuration can result in distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
bis[(1S)-1-phenylethyl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16;/h3-14,17H,1-2H3;1H/t13-,14-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQCLJZOKDRAOW-IODNYQNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)[NH2+]C(C)C2=CC=CC=C2.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[NH2+][C@@H](C)C2=CC=CC=C2.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![sodium;2-[bis(2-hydroxyethyl)amino]ethanesulfonate](/img/structure/B7800833.png)


![5-Ethylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B7800860.png)
![bis[(1R)-1-phenylethyl]azanium;chloride](/img/structure/B7800865.png)



